N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c1-3-30-19-10-7-16(13-20(19)31-4-2)22(29)25-12-11-18-14-32-23-26-21(27-28(18)23)15-5-8-17(24)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIAHUKWKXIZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidantThiazole derivatives are known to interact with a variety of enzymes and receptors.
Mode of Action
It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes. In the case of triazole derivatives, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme.
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets.
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic.
Action Environment
The molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction. Thus, environmental factors that could alter the MEP surface might influence the compound’s action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide are largely determined by its thiazole and triazole moieties. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with.
Cellular Effects
Thiazole derivatives are known to influence cell function in a variety of ways. They can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to have varying effects over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
Thiazole derivatives are known to have varying effects at different dosages.
Metabolic Pathways
Thiazole derivatives are known to interact with a variety of enzymes and cofactors.
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins.
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide is a complex organic compound notable for its potential biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole moiety, which is linked to an ethyl group and an amide functional group. Its structure suggests a range of pharmacological properties, particularly in anti-inflammatory and antimicrobial activities.
- Molecular Formula : C21H19ClN4O2S
- Molecular Weight : 426.92 g/mol
- CAS Number : 894026-76-7
Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. Specifically, derivatives similar to this compound have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole derivatives have also demonstrated broad-spectrum antimicrobial activity. Studies have reported that related compounds exhibit significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the thiazole and triazole rings enhances the interaction with microbial targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components. The chlorophenyl group is believed to enhance lipophilicity and improve cellular uptake. The thiazolo[3,2-b][1,2,4]triazole core contributes to the compound's ability to interact with biological targets effectively .
| Structural Feature | Effect on Activity |
|---|---|
| Thiazolo[3,2-b][1,2,4]triazole moiety | Enhances anti-inflammatory and antimicrobial properties |
| Chlorophenyl group | Increases lipophilicity and cellular uptake |
| Ethyl linkage | May influence binding affinity with biological targets |
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives of thiazolo[3,2-b][1,2,4]triazoles to evaluate their biological activities. For instance:
- Study on Anti-inflammatory Effects :
- A derivative exhibited a significant reduction in nitric oxide production in LPS-stimulated macrophages by 62%, comparable to indomethacin .
- Antimicrobial Evaluation :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazole structure exhibit potent anticancer properties. Notable findings include:
- Mechanisms of Action : Compounds similar to N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide have shown efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Case Studies : In vitro studies have demonstrated that certain derivatives possess excellent anticancer properties at concentrations as low as 10 μM without causing toxicity to normal cells .
Antimicrobial Properties
The compound has exhibited promising antimicrobial activity against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : In vitro studies report minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Antifungal Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives are also recognized for their antifungal properties:
- Effectiveness Against Resistant Strains : Recent reviews highlight their effectiveness against resistant fungal strains, making them valuable candidates for further development in antifungal therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several factors:
- Substituents on the Phenyl Ring : Electron-withdrawing groups like chlorine enhance lipophilicity and improve biological interactions.
- Heterocyclic Framework : The thiazole and triazole rings play crucial roles in the compound's ability to engage with various biological targets .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to two close analogues:
Structural Implications :
Comparison with Other Triazole Derivatives
Compounds from (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ) differ significantly:
Physicochemical and Spectral Properties
- IR Spectroscopy : The absence of C=O bands (1663–1682 cm⁻¹) in triazole derivatives (vs. hydrazinecarbothioamides) confirms cyclization, consistent with the target compound’s structure .
- Lipophilicity : The 3,4-diethoxy group in the target compound likely increases logP compared to analogues with polar substituents (e.g., hydroxyl groups in ’s antioxidant derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
